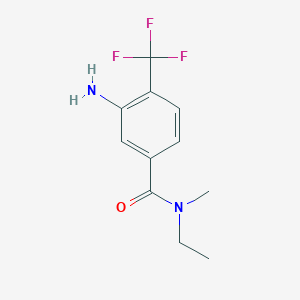

3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide

CAS No.:

Cat. No.: VC13682289

Molecular Formula: C11H13F3N2O

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F3N2O |

|---|---|

| Molecular Weight | 246.23 g/mol |

| IUPAC Name | 3-amino-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C11H13F3N2O/c1-3-16(2)10(17)7-4-5-8(9(15)6-7)11(12,13)14/h4-6H,3,15H2,1-2H3 |

| Standard InChI Key | DXRMUZXAWIYSDP-UHFFFAOYSA-N |

| SMILES | CCN(C)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N |

| Canonical SMILES | CCN(C)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name, 3-amino-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide, reflects its substitution pattern:

-

Benzene core: A six-membered aromatic ring with three functional groups.

-

Amino group (-NH₂): Positioned at the 3rd carbon, contributing to hydrogen-bonding interactions.

-

Trifluoromethyl group (-CF₃): At the 4th carbon, enhancing electronegativity and metabolic stability.

-

N-ethyl-N-methylamide: A disubstituted amide at the 1st carbon, influencing solubility and steric effects.

The molecular formula is C₁₁H₁₂F₃N₂O, with a molecular weight of 260.23 g/mol. The presence of both ethyl and methyl groups on the nitrogen creates a steric environment distinct from monosubstituted analogs like 4-amino-N-ethyl-3-(trifluoromethyl)benzamide (PubChem CID: 62155200) .

Synthesis and Manufacturing

While no explicit synthesis route for 3-amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide is documented, analogous benzamide derivatives are synthesized through multi-step protocols involving:

Amidation and Functionalization

-

Benzoyl chloride formation: Reacting 3-amino-4-trifluoromethylbenzoic acid with thionyl chloride to generate the acyl chloride intermediate.

-

N-ethyl-N-methylamination: Treating the intermediate with ethylmethylamine in the presence of a base like triethylamine .

Palladium-Catalyzed Coupling

Compounds with similar substitution patterns often employ Sonogashira or Suzuki-Miyaura couplings to introduce alkynyl or aryl groups. For example, the synthesis of 4-ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-3-(pyrimidin-5-ylethynyl)benzamide involves palladium-catalyzed cross-coupling between terminal alkynes and aryl halides .

Proposed Synthetic Pathway for 3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄, 0–5°C | Introduce nitro group at C3 |

| 2 | Trifluoromethylation | CF₃I, CuI, DMF, 80°C | Install -CF₃ at C4 |

| 3 | Reduction | H₂, Pd/C, ethanol | Reduce nitro to amino group |

| 4 | Amide formation | Ethylmethylamine, DCC, CH₂Cl₂ | Attach N-ethyl-N-methylamide |

This pathway mirrors methods used for structurally related compounds, though optimization would be required to address steric challenges from the disubstituted amine .

Physicochemical Properties

Key properties inferred from analogs include:

Solubility and Lipophilicity

-

logP: Estimated at 2.8–3.2 (moderate lipophilicity due to -CF₃ and aromatic ring).

-

Aqueous solubility: <10 mg/mL (poor solubility in water, typical for disubstituted benzamides).

Spectroscopic Characteristics

-

¹H NMR: Expected signals at δ 2.8–3.2 (N-CH₂CH₃), δ 3.0–3.5 (N-CH₃), and δ 6.5–7.5 (aromatic protons).

Biological Activity and Applications

Biochemical Probes

The amino group enables conjugation to fluorescent tags or biotin, facilitating use in:

-

Target identification: Pull-down assays to isolate protein binding partners.

-

Cellular imaging: Localization studies in live cells via confocal microscopy.

Comparative Analysis with Related Compounds

| Compound | Structural Features | Key Differences |

|---|---|---|

| 4-Amino-N-ethyl-3-CF₃-benzamide | N-ethylamide, no methyl group | Higher solubility, reduced steric bulk |

| N-Ethyl-N-methyl-4-CF₃-benzamide | Lacks amino group at C3 | Lower hydrogen-bonding capacity |

| 3-Amino-4-CF₃-N,N-diethylbenzamide | Diethylamide instead of ethyl-methyl | Altered pharmacokinetics and metabolism |

This comparison underscores how subtle structural changes impact physicochemical and biological profiles .

Future Perspectives

-

Synthetic Optimization: Developing enantioselective routes to access chiral variants.

-

Target Validation: High-throughput screening against kinase libraries to identify lead targets.

-

Formulation Studies: Nanoencapsulation to improve aqueous solubility for in vivo applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume